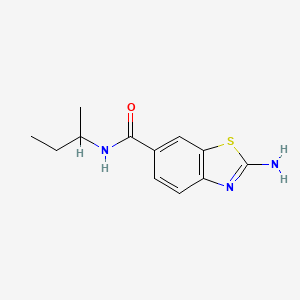

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide

Description

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a benzothiazole derivative characterized by a carboxylic acid group at position 6 and a sec-butylamide substituent. The compound is synthesized via amide coupling reactions starting from 2-aminobenzothiazole-6-carboxylic acid (1), a precursor prepared through established methods . Its molecular formula is C₁₂H₁₅N₃O₂S, with a molecular weight of 281.33 g/mol (calculated from ). The compound has been explored for diverse pharmacological activities, including antimicrobial and kinase inhibition, owing to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPKTRRDCCDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389862 | |

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320740-71-4 | |

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a benzothiazole core with three critical substituents:

- Amino group at position 2

- Carboxylic acid at position 6

- sec-Butylamide derived from the carboxylic acid

Key synthetic challenges include:

- Regioselective formation of the benzothiazole ring with precise substitution patterns.

- Functional group compatibility during cyclization and subsequent derivatization.

- Efficient amidation of the carboxylic acid without side reactions.

Synthesis of the Benzothiazole Core

Cyclization of Arylthioureas in Sulfuric Acid

The foundational step involves cyclizing arylthiourea precursors in concentrated sulfuric acid with bromine or bromide catalysts. For example:

- Starting material : 4-Chloro-3-nitrobenzothiourea (derived from 4-chloro-3-nitroaniline and thiourea).

- Conditions : 99–100% H₂SO₄, 0.01–10 mol% Br₂ or HBr, 10–130°C.

- Mechanism : Bromine generates thiocyanogen intermediates, facilitating electrophilic aromatic substitution and cyclization.

- Dissolve 5.17 mmol of 3-nitro-4-chlorophenylthiourea in 25 mL H₂SO₄.

- Add 25.8 mmol SnCl₂ at 55°C overnight.

- Quench with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.

Introduction of the Carboxylic Acid Group

Post-cyclization, the nitro group at position 6 is reduced to an amine and oxidized to a carboxylic acid:

- Reduction : Hydrogenation (H₂/Pd-C) or SnCl₂ in HCl converts nitro to amine.

- Oxidation : KMnO₄ or RuO₄ in acidic conditions oxidizes the methyl or hydroxymethyl group to -COOH.

Key data :

Amidation of the Carboxylic Acid

Activation and Coupling with sec-Butylamine

The carboxylic acid is converted to the sec-butylamide via two primary routes:

Route A: Acid Chloride Intermediate

- Activation : Treat 2-aminobenzothiazole-6-carboxylic acid with SOCl₂ or oxalyl chloride to form the acid chloride.

- Amidation : React with sec-butylamine in dry THF at 0°C → RT.

Conditions :

- Molar ratio (acid:amine) = 1:1.2

- Triethylamine (2 eq) as HCl scavenger.

Yield : 75–85% after recrystallization.

Route B: Coupling Reagents

Use DCC/HOBt or EDC/DMAP for direct amidation without isolating the acid chloride:

- Dissolve carboxylic acid (1 eq) and sec-butylamine (1.2 eq) in DMF.

- Add DCC (1.1 eq) and HOBt (1 eq), stir at RT for 12 hr.

- Filter and purify via column chromatography (EtOAc/hexane).

Analytical Characterization

Critical spectroscopic data for validation:

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Condensation: The compound can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid.

Condensation: Aromatic aldehydes and 1,3-diketones under microwave irradiation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonylated derivatives.

Condensation: Fused heterocyclic compounds

Scientific Research Applications

Medicinal Chemistry Applications

2-Aminobenzothiazole derivatives have been extensively studied for their potential therapeutic effects. This compound, specifically, has shown promise in several areas:

- Antimicrobial Activity : Research indicates that derivatives of 2-aminobenzothiazole can inhibit the virulence of pathogens such as Pseudomonas aeruginosa, affecting motility and toxin production . The structural modifications in these compounds enhance their efficacy against various microbial strains.

- Anticancer Properties : Studies have highlighted the ability of benzothiazole derivatives to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

- Antiviral Effects : Some studies have reported that certain 2-aminobenzothiazole derivatives exhibit antiviral properties, potentially serving as leads for drug development against viral infections .

Environmental Applications

The compound also plays a significant role in environmental science:

- Heavy Metal Ion Detection : 2-Aminobenzothiazole has been utilized in the development of sensors for detecting heavy metals like lead (Pb(II)). Its interaction with multiwalled carbon nanotubes enhances the selectivity and sensitivity of these sensors .

- Water Purification : The compound's ability to chelate metal ions makes it useful in water treatment processes, where it can help remove harmful contaminants from water sources .

Material Science Applications

In material science, 2-aminobenzothiazole derivatives are being explored for their unique properties:

- Polymer Development : The compound has been incorporated into polymer matrices to create materials with enhanced mechanical properties. Its inclusion improves the thermal stability and chemical resistance of the resulting polymers .

- Nanotechnology : Research has shown that 2-aminobenzothiazole can be used to modify nanomaterials for applications in drug delivery systems. Its ability to interact with biological molecules facilitates targeted delivery and controlled release .

Case Studies

- Inhibition of Histidine Kinases : A study evaluated a library of 2-aminobenzothiazole-based inhibitors targeting histidine kinases, revealing their potential to reduce virulence-associated phenotypes in pathogenic bacteria without affecting cell viability. This highlights the compound's role in developing antimicrobial agents .

- Detection of Lead Ions : Research demonstrated the effectiveness of a sensor constructed using 2-aminobenzothiazole-modified carbon nanotubes for the selective detection of lead ions in aqueous samples. This application showcases its significance in environmental monitoring and safety .

- Formulation in Cosmetic Products : The compound has been investigated for its stability and effectiveness in cosmetic formulations, where it is assessed for skin compatibility and potential therapeutic benefits, such as anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 2-aminobenzothiazole-6-carboxylic acidsec-butylamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with specific receptors or kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (Compound 22)

- Structure: Features a pyridinylamino-propyl linker and acetamido group at position 2.

- Activity : Exhibits BRAFV600E kinase inhibition (IC₅₀ = 7.9 μM) due to enhanced binding affinity from the pyridine moiety .

- Synthesis : Prepared using EDC/DMAP coupling agents .

Ethyl 2-Aminobenzothiazole-6-carboxylate

- Structure : Ethyl ester substituent at position 6 instead of sec-butylamide.

- Properties : Lower molecular weight (222.26 g/mol ) and altered lipophilicity compared to the sec-butylamide derivative .

- Applications : Intermediate in synthesizing amides or hydroxamic acids .

Thiazolidin-4-one Derivatives (e.g., 4a-h)

- Structure: Incorporates a thiazolidinone ring via condensation with hydrazine and aldehydes.

- Activity : Moderate antimicrobial activity (MIC = 25–100 μg/mL against S. aureus and E. coli) .

- Synthesis: Derived from hydrazinoacetylamino intermediates .

Azetidinone Derivatives (e.g., 3-chloro-2-azetidinones)

- Structure: Fused β-lactam (azetidinone) ring at position 2.

- Activity : Broad-spectrum antimicrobial and anti-inflammatory properties .

- Synthesis : Condensation with chloroacetyl chloride followed by cyclization .

Hsp90 CTD Inhibitors (e.g., 5a–m)

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

- Amide Substituents : The sec-butylamide group enhances lipophilicity and target binding compared to smaller alkyl or ester groups .

- Position 2 Modifications : Acetamido groups (as in Compound 22) improve kinase inhibition, while bromine or amine substituents modulate Hsp90 activity .

- Ring Systems: Thiazolidinone and azetidinone moieties introduce conformational rigidity, enhancing antimicrobial potency .

Biological Activity

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide belongs to the class of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The specific structure of this compound allows for various interactions with biological targets, contributing to its pharmacological effects.

Target Proteins and Pathways

The compound has been shown to interact with several key proteins involved in cellular signaling and metabolic pathways. Notably, it exhibits activity against various kinases, including:

- CSF1R (Colony Stimulating Factor 1 Receptor) : IC50 values as low as 1.4 nM indicate potent inhibitory effects, which are crucial for modulating macrophage activity in tumors .

- EGFR (Epidermal Growth Factor Receptor) : The compound has demonstrated significant inhibition of EGFR with IC50 values ranging from 1.05 to 3.43 μM in different cancer cell lines .

These interactions suggest that 2-aminobenzothiazole derivatives can influence critical pathways related to cell proliferation, survival, and apoptosis.

Anticancer Activity

Research highlights the potential of 2-aminobenzothiazole derivatives as anticancer agents. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell growth across various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values ranging from 0.315 to 2.66 μM . The ability to selectively target cancer cells while sparing normal cells is a significant advantage for therapeutic development.

Antibacterial Properties

Recent studies have identified the antibacterial activity of 2-aminobenzothiazole derivatives against ESKAPE pathogens, a group notorious for causing nosocomial infections. Compounds derived from this class have shown low nanomolar inhibition against DNA gyrase B, a critical enzyme for bacterial DNA replication . This suggests potential applications in treating resistant bacterial infections.

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The exact mechanisms remain under investigation but may involve modulation of pro-inflammatory cytokines and pathways .

Case Studies

- In Vivo Efficacy : In an MC38 xenograft model, treatment with specific derivatives reduced tumor growth by approximately 62% at a dose of 200 mg/kg, demonstrating significant in vivo efficacy against tumor progression .

- T-cell Proliferation : A series of benzothiazole-based small molecule inhibitors were tested for their effects on T-cell proliferation, revealing structure-activity relationships that could guide future drug design efforts targeting immune responses .

Summary of Research Findings

| Biological Activity | IC50 Values | Notes |

|---|---|---|

| CSF1R Inhibition | 1.4 nM | Potent activity relevant for macrophage modulation in tumors |

| EGFR Inhibition | 1.05 - 3.43 μM | Significant selectivity over normal cells |

| Antibacterial Activity | <10 nM (DNA gyrase B) | Broad-spectrum activity against ESKAPE pathogens |

| Anti-inflammatory | Variable | Modulation of cytokine production |

Q & A

Q. What are the established synthetic routes for preparing 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide?

- Methodological Answer : The compound is typically synthesized via a multi-step pathway starting from 2-aminobenzothiazole-6-carboxylic acid (1). Key steps include:

- Step 1 : Condensation with chloroacetyl chloride in refluxing chloroform (12 hours) using anhydrous K₂CO₃ to form 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid (2) .

- Step 2 : Subsequent coupling with sec-butylamine under amidation conditions (e.g., using EDC/HOBt or DCC as coupling agents) to introduce the sec-butylamide group. Reaction optimization may require temperature control (e.g., 0–25°C) and inert atmospheres .

- Purification : Recrystallization from methanol or chloroform-methanol mixtures is recommended .

Table 1 : Key Reaction Conditions

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH at ~3430 cm⁻¹, C=O at ~1710 cm⁻¹) .

- ¹H-NMR : Confirms structural integrity (e.g., aromatic protons at δ 8.42–8.99 ppm, sec-butyl CH₃ at δ ~1.0–1.5 ppm) .

- Elemental Analysis : Validates purity (±0.4% tolerance for C, H, N) .

- Mass Spectrometry : Determines molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : While direct data on the sec-butylamide derivative is limited, structurally related benzothiazole-6-carboxamides exhibit:

- Antimicrobial Activity : Moderate inhibition against E. coli and S. aureus (MIC ~50–100 µg/mL), influenced by substituents on the aromatic aldehyde used in precursor synthesis .

- Kinase Inhibition : Analogues like 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide show BRAFV600E kinase inhibition (IC₅₀ = 7.9 µM), suggesting potential anticancer applications .

Advanced Research Questions

Q. How do structural modifications at the 2-amino position affect bioactivity?

- Methodological Answer :

- SAR Insights :

- Electron-Withdrawing Groups (e.g., Cl, F) at position 2 enhance kinase inhibition by improving binding pocket interactions .

- Bulky Substituents (e.g., phenylene linkers) reduce antimicrobial efficacy due to steric hindrance but improve selectivity for eukaryotic targets .

- Experimental Design :

Use Sandmeyer reactions to introduce bromine at position 2, followed by nucleophilic substitution with amines (e.g., piperazine derivatives). Monitor activity via enzyme assays (e.g., BRAFV600E kinase) .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy?

- Methodological Answer :

- Variables to Control :

- Bacterial Strains : Test against standardized ATCC strains to minimize variability .

- Substituent Effects : Compare activity of derivatives synthesized with electron-rich (e.g., 4-OCH₃) vs. electron-poor (e.g., 4-NO₂) aldehydes .

- Statistical Validation : Use triplicate experiments and ANOVA to assess significance (p < 0.05) .

Q. What strategies optimize the yield of the sec-butylamide coupling step?

- Methodological Answer :

- Coupling Reagents : EDC/HOBt outperforms DCC in polar aprotic solvents (e.g., DMF), reducing side-product formation .

- Temperature : Maintain 0–5°C during reagent addition to minimize hydrolysis.

- Purification : Use silica gel chromatography (hexane:EtOAc gradient) for intermediates .

Safety and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.